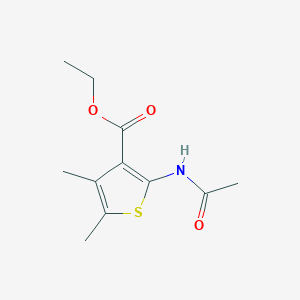

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and two methyl groups attached to the thiophene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of Substituents: The acetylamino group can be introduced via acetylation of an amino group on the thiophene ring using acetic anhydride. The ethyl ester group is typically introduced through esterification of the carboxylic acid group using ethanol and a suitable catalyst.

Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to remove the acetylamino group or to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Applications De Recherche Scientifique

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

Mécanisme D'action

The mechanism of action of ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.

Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

2-(Acetylamino)-4,5-dimethylthiophene-3-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester and an acetylamino group. Its molecular formula is C13H15N1O3S with a molecular weight of approximately 277.38 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds and hydrophobic interactions, potentially modulating the activity of target proteins. Preliminary studies suggest that it may influence signal transduction pathways and enzyme activities, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Percentage | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 83.3% | Higher than ampicillin |

| Escherichia coli | 64.0% | Higher than ampicillin |

| Bacillus subtilis | 82.6% | Higher than ampicillin |

| Pseudomonas aeruginosa | 86.9% | Higher than ampicillin |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for antioxidant and anti-inflammatory activities. In vitro studies demonstrated significant inhibition of oxidative stress markers, suggesting that the compound may protect cells from damage caused by free radicals .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity in comparison to other thiophene derivatives. The results indicated that this compound exhibited superior antibacterial activity compared to its analogs .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with various enzymes. These studies revealed that the compound binds effectively to active sites of target proteins, potentially inhibiting their function .

- Therapeutic Applications : The compound is being investigated for potential therapeutic applications in treating infections and inflammatory diseases due to its multifaceted biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate and its derivatives?

The compound is synthesized via a two-step protocol:

Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group, forming ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate .

Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene using piperidine and acetic acid as catalysts. The reaction is refluxed for 5–6 hours, yielding derivatives with 72–94% efficiency. Purification is achieved via recrystallization with alcohol .

Key Data :

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyanoacetylation | Room temperature, 1-cyanoacetyl-3,5-dimethylpyrazole | ~85% |

| Knoevenagel Condensation | Toluene, piperidine/AcOH, reflux (5–6 hrs) | 72–94% |

Q. How is structural confirmation performed for derivatives of this compound?

Structural characterization relies on:

- IR Spectroscopy : Detects functional groups (e.g., C≡N at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹) .

- ¹H NMR : Confirms substituent patterns (e.g., aromatic protons at δ 6.96–8.01 ppm, ethyl CH₃ at δ 1.33–1.37 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 369 [M–1] for compound 3d) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, β = 106.143°) .

Q. What in vitro assays are used to evaluate antioxidant activity for these derivatives?

Three primary assays are employed:

DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radical.

Nitric Oxide Scavenging : Quantifies inhibition of NO free radicals.

Lipid Peroxidation Inhibition : Assesses protection against Fe³⁺-induced oxidation in rat brain homogenate .

Key Findings :

- Derivatives with phenolic substitutions (e.g., 4-hydroxyphenyl) exhibit superior antioxidant activity due to radical stabilization .

- IC₅₀ values correlate with electron-donating substituents, enhancing resonance stabilization of intermediates.

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and what mechanistic insights explain these trends?

- Electron-Donating Groups (e.g., –OH, –OCH₃) : Enhance antioxidant activity by stabilizing free radicals via resonance or hydrogen bonding. For example, 4-hydroxy derivatives show 83.1% inhibition in carrageenan-induced edema (vs. 85% for diclofenac) .

- Electron-Withdrawing Groups (e.g., –NO₂) : Reduce activity due to decreased electron density at the reactive site.

- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxy) may hinder binding to biological targets, lowering efficacy .

Methodological Insight :

- Structure-Activity Relationship (SAR) Analysis : Combine spectral data with molecular docking to predict binding affinities for inflammatory targets (e.g., COX-2).

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability. For instance, poor solubility may reduce in vivo efficacy despite strong in vitro activity.

- Dose-Response Studies : Optimize dosing regimens to align in vitro IC₅₀ values with achievable plasma concentrations.

- Mechanistic Validation : Use gene knockout models or enzyme inhibition assays to confirm target engagement (e.g., NF-κB pathway for anti-inflammatory effects) .

Example :

A derivative may show 80% NO scavenging in vitro but only 60% edema inhibition in vivo due to rapid hepatic clearance .

Q. What advanced techniques are used to validate computational models of this compound’s reactivity?

- DFT Calculations : Predict reaction pathways (e.g., Knoevenagel transition states) and compare with experimental kinetics.

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or proteins to guide derivative design.

- In Silico ADMET : Use tools like SwissADME to predict absorption, toxicity, and metabolic stability .

Case Study :

MD simulations of phenolic derivatives binding to the COX-2 active site revealed hydrogen bonds with Arg120 and Tyr355, aligning with experimental IC₅₀ trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Work in fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity, respiratory system).

- Waste Disposal : Follow EPA guidelines for halogenated waste, as the compound may persist in aquatic environments .

Q. Data Contradiction Analysis

Q. Why might certain derivatives exhibit high antioxidant activity but moderate anti-inflammatory effects?

- Divergent Mechanisms : Antioxidant activity often involves radical scavenging, while anti-inflammatory effects may require COX/LOX inhibition.

- Bioavailability : Hydrophilic phenolic derivatives may have limited cellular uptake, reducing in vivo efficacy.

- Off-Target Effects : Unrelated pathways (e.g., NF-κB vs. MAPK) could dominate in different assays .

Resolution Strategy :

- Metabolomic Profiling : Identify active metabolites and their distribution in tissues.

- Combination Studies : Test derivatives with bioavailability enhancers (e.g., cyclodextrins) .

Q. How can researchers optimize reaction yields for low-performing derivatives?

- Catalyst Screening : Replace piperidine with DBU for faster kinetics in Knoevenagel reactions.

- Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time from 6 hours to 30 minutes.

- Purification Tweaks : Employ column chromatography instead of recrystallization for polar derivatives .

Q. What role does X-ray crystallography play in confirming the molecular geometry of this compound?

- Hydrogen-Bonding Networks : Resolve intermolecular interactions (e.g., N–H···O bonds between amide and ester groups) .

- Torsional Angles : Validate planarity of the thiophene ring, critical for conjugation and electronic properties.

- Packing Diagrams : Illustrate crystal symmetry (e.g., monoclinic systems) and predict solubility/stability .

Propriétés

IUPAC Name |

ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-5-15-11(14)9-6(2)7(3)16-10(9)12-8(4)13/h5H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBPVZZUAZWQHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.